molecular formula C17H23N3 B6317814 Cycloheptyl-(4-pyrazol-1-yl-benzyl)-amine CAS No. 179055-56-2

Cycloheptyl-(4-pyrazol-1-yl-benzyl)-amine

Cat. No.: B6317814
CAS No.: 179055-56-2
M. Wt: 269.4 g/mol
InChI Key: YCLRDEWGVDTQJP-UHFFFAOYSA-N
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Description

Cycloheptyl-(4-pyrazol-1-yl-benzyl)-amine is a chemical compound that features a cycloheptyl group attached to a benzylamine moiety, which is further substituted with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cycloheptyl-(4-pyrazol-1-yl-benzyl)-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Attachment of the Benzyl Group: The pyrazole derivative is then reacted with benzyl chloride in the presence of a base such as potassium carbonate to form the benzylated pyrazole.

    Introduction of the Cycloheptyl Group: The final step involves the reaction of the benzylated pyrazole with cycloheptylamine under reductive amination conditions, typically using a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cycloheptyl-(4-pyrazol-1-yl-benzyl)-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives or other substituted benzyl compounds.

Scientific Research Applications

Cycloheptyl-(4-pyrazol-1-yl-benzyl)-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Explored for its potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of Cycloheptyl-(4-pyrazol-1-yl-benzyl)-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole ring is known to engage in hydrogen bonding and π-π stacking interactions, which can influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptyl-(4-pyrazol-1-yl-phenyl)-amine: Similar structure but with a phenyl group instead of a benzyl group.

    Cycloheptyl-(4-pyrazol-1-yl-methyl)-amine: Similar structure but with a methyl group instead of a benzyl group.

Uniqueness

Cycloheptyl-(4-pyrazol-1-yl-benzyl)-amine is unique due to the presence of the benzyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its binding affinity and specificity towards certain molecular targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

N-[(4-pyrazol-1-ylphenyl)methyl]cycloheptanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3/c1-2-4-7-16(6-3-1)18-14-15-8-10-17(11-9-15)20-13-5-12-19-20/h5,8-13,16,18H,1-4,6-7,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLRDEWGVDTQJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NCC2=CC=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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